Ethyl 5-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H18BrN3O5S and its molecular weight is 528.38. The purity is usually 95%.
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Biological Activity
Ethyl 5-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's molecular formula is C22H19BrN2O4S, with a molecular weight of approximately 532.8 g/mol. Its structure features a thieno[3,4-d]pyridazine core, which is significant for its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity. In vitro assays demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: In Vitro Analysis
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values :
- MCF-7: 15 µM
- A549: 20 µM
Antimicrobial Activity
This compound has also shown promising antimicrobial properties against several bacterial strains. Tests conducted on Gram-positive and Gram-negative bacteria revealed that it inhibits bacterial growth effectively.
Table 1: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers significantly.
Case Study: Animal Model
- Model Used : Carrageenan-induced paw edema in rats
- Results :
- Reduction in paw edema by 50% at a dosage of 10 mg/kg.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate signaling pathways related to apoptosis and inflammation.
Molecular Targets
- Apoptosis Induction : Activation of caspase pathways.
- Inflammation Modulation : Inhibition of NF-kB signaling.
Properties
IUPAC Name |
ethyl 5-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O5S/c1-3-32-23(30)19-17-12-33-21(25-20(28)13-4-6-14(24)7-5-13)18(17)22(29)27(26-19)15-8-10-16(31-2)11-9-15/h4-12H,3H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAOJUFPPZCXQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.